3-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide
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Overview
Description
3-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with a chloro-substituted benzene ring, a sulfonamide group, and a pyrazole ring fused with a tetrahydropyran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Tetrahydropyran Ring Introduction: The tetrahydropyran moiety can be introduced through a cyclization reaction involving a suitable diol and an acid catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine derivative of the pyrazole with a sulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The final step involves the chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring.
Hydrolysis Products: Sulfonic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, 3-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide may serve as a probe to study enzyme interactions, given its potential to act as an enzyme inhibitor.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include enzymes involved in inflammation or cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide
- This compound derivatives
- Other sulfonamide-based compounds
Uniqueness
The uniqueness of this compound lies in its combination of a chloro-substituted benzene ring, a sulfonamide group, and a pyrazole ring fused with a tetrahydropyran moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
By comparing it with other similar compounds, researchers can identify its distinct advantages, such as higher potency, better selectivity, or improved pharmacokinetic properties.
Properties
IUPAC Name |
3-chloro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c15-11-2-1-3-14(8-11)22(19,20)17-12-9-16-18(10-12)13-4-6-21-7-5-13/h1-3,8-10,13,17H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYQISSDJQPRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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